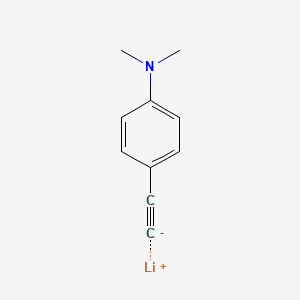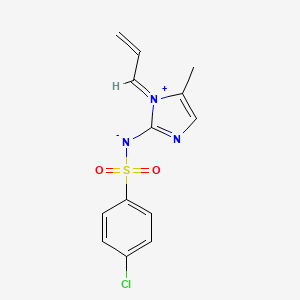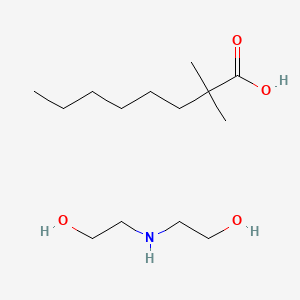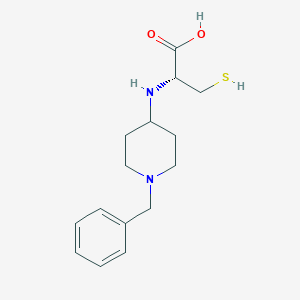![molecular formula C17H23NO2S B14470321 2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 65417-88-1](/img/structure/B14470321.png)
2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis . This compound features an isoindole core with an octylsulfanyl group attached, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with octylsulfanyl reagents. One common method is the nucleophilic substitution reaction where an isoindole derivative reacts with an octylsulfanyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The octylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The specific pathways involved depend on the biological context and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
N-Substituted 1H-isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but differ in the substituents attached to the nitrogen atom.
Isoindoline-1,3-dione derivatives: Similar structure but with different substituents, leading to variations in biological activity and chemical properties.
Uniqueness
2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of the octylsulfanyl group, which can impart distinct chemical reactivity and biological activity. This group can influence the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications .
Propiedades
Número CAS |
65417-88-1 |
|---|---|
Fórmula molecular |
C17H23NO2S |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
2-(octylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H23NO2S/c1-2-3-4-5-6-9-12-21-13-18-16(19)14-10-7-8-11-15(14)17(18)20/h7-8,10-11H,2-6,9,12-13H2,1H3 |
Clave InChI |
SVPARTKJUFSXKC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSCN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


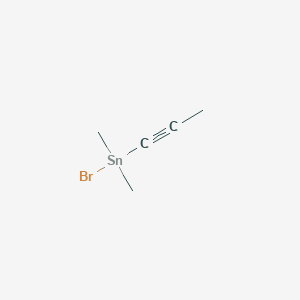
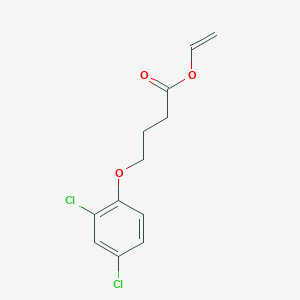
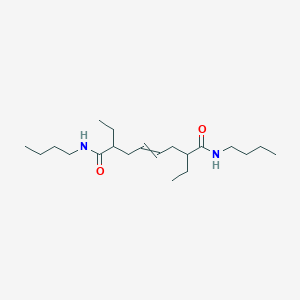
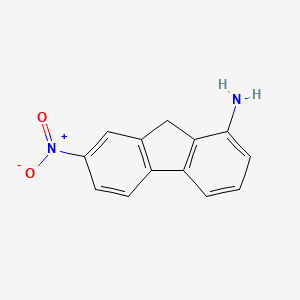
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
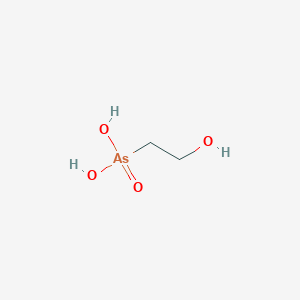
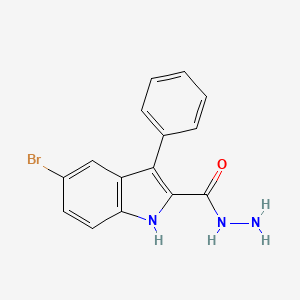
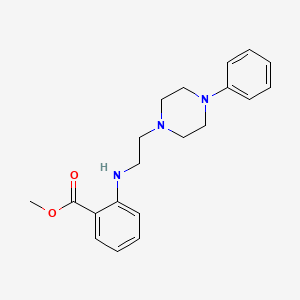
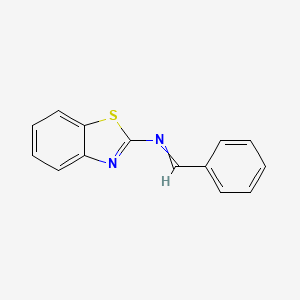
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
